![molecular formula C20H21NO4S B2779903 6-ethoxy-3-(4-propan-2-ylphenyl)sulfonyl-1H-quinolin-4-one CAS No. 866866-91-3](/img/structure/B2779903.png)
6-ethoxy-3-(4-propan-2-ylphenyl)sulfonyl-1H-quinolin-4-one
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Description
6-ethoxy-3-(4-propan-2-ylphenyl)sulfonyl-1H-quinolin-4-one, also known as EPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPIQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biological activities, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis Techniques
- Quinoline derivatives are synthesized through various chemical processes, including Friedel–Crafts reactions, which enable efficient syntheses of complex molecules. For example, Mizuno et al. (2006) developed convenient and efficient syntheses for metabolites of a specific quinoline derivative, showcasing novel synthetic routes in high yield (Mizuno et al., 2006).
Anticancer Activity
- Certain quinoline derivatives exhibit significant antiproliferative activities against cancer cell lines. Tseng et al. (2013) synthesized and evaluated 3-phenylquinolinylchalcone derivatives, identifying potential lead compounds for further development in cancer treatment (Tseng et al., 2013).
Photocatalytic Applications
- Quinoline derivatives have been utilized in photocatalytic processes for the construction of complex molecules. Zhai et al. (2022) developed a photocatalytic protocol for synthesizing 4-sulfonylquinoline-2(1H)-ones, demonstrating the versatility of quinoline derivatives in chemical transformations (Zhai et al., 2022).
Corrosion Inhibition
- Quinoline-based compounds have been explored as corrosion inhibitors for metals. Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones as inhibitors of mild steel corrosion, highlighting the potential of quinoline derivatives in material science applications (Olasunkanmi & Ebenso, 2019).
Antibacterial Activity
- Novel quinoxaline sulfonamides synthesized from quinoxaline derivatives showed promising antibacterial activities, as demonstrated by Alavi et al. (2017). This research underscores the potential of quinoline derivatives in developing new antibacterial agents (Alavi et al., 2017).
properties
IUPAC Name |
6-ethoxy-3-(4-propan-2-ylphenyl)sulfonyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-25-15-7-10-18-17(11-15)20(22)19(12-21-18)26(23,24)16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMFAPLANDQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-3-(4-propan-2-ylphenyl)sulfonyl-1H-quinolin-4-one |
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